,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a recently discovered organic molecule with promising applications in scientific research, particularly in the field of photocatalysis. Photocatalysis refers to the process where light activates a catalyst to drive a chemical reaction.
Research suggests that 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene functions as a novel organic photocatalyst. When irradiated with light, the molecule can be excited to a higher energy state. This excited state can then participate in redox reactions, meaning it can either accept or donate electrons to other molecules in the reaction mixture. This ability to generate reactive species through light absorption makes 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene a potential candidate for photoredox catalysis []. Photoredox catalysis is a powerful tool in organic synthesis, allowing for the selective formation and cleavage of chemical bonds under mild reaction conditions .
Another area of exploration for 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is its potential role in photoinitiated polymerization. Here, the light-induced generation of reactive species by the photocatalyst could initiate the formation of polymers. This approach to polymerization offers the advantage of good spatial and temporal control over the reaction using light [].
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene is a novel organic compound characterized by its unique structure, which includes two triisopropylsilyl groups attached to an anthracene core. This compound has gained attention due to its potential applications as a photocatalyst in organic synthesis. Its molecular formula is , and it is recognized for its ability to participate in photoredox catalysis, facilitating various
TIPSAn's mechanism of action revolves around its light-harvesting properties. Upon absorbing light, TIPSAn undergoes singlet fission, a process where a single absorbed photon can generate two long-lived triplet excitons []. These triplet excitons possess high energy and can participate in various photochemical reactions, making TIPSAn a promising candidate for applications in organic photovoltaics and photocatalysis [].
The synthesis of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene typically involves:
These steps require careful control of reaction conditions to ensure high yields and purity .
The primary applications of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene include:
Interaction studies involving 9,10-bis[(triisopropylsilyl)ethynyl]anthracene have focused primarily on its role in photoredox catalysis. Research indicates that it can effectively interact with other chemical species under light exposure, leading to various radical-mediated processes. Studies utilizing cyclic voltammetry have provided insights into its redox behavior and reaction intermediates .
Several compounds share structural or functional similarities with 9,10-bis[(triisopropylsilyl)ethynyl]anthracene. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
9,10-Diphenylanthracene | Anthracene derivative | Known for high fluorescence efficiency |
9,10-Bis(phenylethynyl)anthracene | Anthracene derivative | Exhibits strong photophysical properties |
Triisopropylsilylethynylanthracene | Silane-substituted anthracene | Used in similar photocatalytic applications |
2-Amino-9,10-bis(triisopropylsilylethynyl)anthracene | Amino-substituted variant | Potentially enhanced solubility and reactivity |
9,10-bis[(triisopropylsilyl)ethynyl]anthracene stands out due to its dual triisopropylsilyl substituents that enhance its solubility and stability while facilitating effective radical generation under mild conditions. This combination makes it particularly suitable for practical applications in polymer chemistry compared to other similar compounds.
The functionalization of anthracene through bromomethylation represents a critical synthetic pathway for preparing precursors to 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene [1] [2]. The bromomethylation process involves the selective introduction of brominated substituents at specific positions on the anthracene core, which subsequently serve as reactive sites for further elaboration through cross-coupling reactions [3] [4].
N-Bromosuccinimide emerges as the most widely utilized brominating agent for anthracene functionalization [2]. Under optimized conditions, anthracene reacts with 1,3-dibromo-5,5-dimethylhydantoin in ethyl acetate under reflux conditions for 2.5 hours, yielding 89% of the desired 9-bromoanthracene with only 1% of the undesirable 9,10-dibromoanthracene byproduct [2]. The reaction mechanism involves electrophilic aromatic substitution, where the bromine atoms preferentially attack the 9,10-positions of anthracene due to their enhanced reactivity [1] [3].
Alternative brominating systems include molecular bromine in combination with Lewis acid catalysts, which provide yields ranging from 70-85% under controlled temperature conditions of 0-25°C [5]. The selectivity of bromomethylation can be significantly influenced by reaction temperature, with lower temperatures favoring monobromination over dibromination products [3] [4].
Table 1: Bromomethylation Reaction Conditions for Anthracene Derivatives
Brominating Agent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
N-Bromosuccinimide | Ethyl acetate | Reflux | 2.5 h | 89% |
1,3-Dibromo-5,5-dimethylhydantoin | Ethyl acetate | Reflux | 2.5 h | Variable |
Bromine/Lewis acid | Carbon tetrachloride | 0-25°C | 1-3 h | 70-85% |
Molecular bromine | Acetic acid | Room temp | 12-24 h | 60-75% |
The purification of brominated anthracene intermediates requires careful attention to prevent photo-oxidation, which can lead to the formation of anthraquinone byproducts [6]. Column chromatography using neutral alumina with n-hexane as eluent, conducted in darkness or under non-actinic light, provides effective separation of the desired brominated products [6] [7].
The incorporation of triisopropylsilylethynyl substituents into the anthracene framework represents a sophisticated synthetic challenge requiring carefully optimized coupling methodologies [8] [9]. The Sonogashira cross-coupling reaction stands as the predominant method for constructing carbon-carbon bonds between aryl halides and terminal alkynes, specifically triisopropylsilylacetylene [8] [10].
Palladium-catalyzed coupling systems demonstrate exceptional efficiency in the formation of anthracene-triisopropylsilylethynyl bonds [9] [11]. The optimal catalyst system employs dichlorobis(triphenylphosphine)palladium in combination with copper iodide as co-catalyst, utilizing triethylamine as both base and solvent [8] [12]. Under these conditions, reactions proceed at 80°C for 1-3 hours, yielding 70-85% of the desired coupled products [12] [13].
More recent developments in catalyst design have introduced highly active palladium systems utilizing bulky phosphine ligands such as tri-tert-butylphosphine [9]. These systems demonstrate remarkable reactivity even with challenging aryl chloride substrates, achieving yields of 80-92% under optimized conditions using cesium carbonate as base in dioxane at 100°C [14] [9].
The mechanism of triisopropylsilylacetylene coupling involves initial oxidative addition of the aryl halide to the palladium center, followed by coordination and insertion of the alkyne substrate [11] [12]. The bulky triisopropylsilyl protecting group provides excellent stability during the coupling process while maintaining the potential for subsequent deprotection [15] [16].
Table 2: Sonogashira Coupling Conditions for Anthracene-Triisopropylsilylacetylene Formation
Catalyst System | Base/Solvent | Temperature | Time | Yield |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 80°C | 1-3 h | 70-85% |
PdCl₂(MeCN)₂/CuI | Toluene/NEt₃ | 90°C | 16 h | 75-97% |
Pd(OAc)₂/PPh₃/CuI | DMF | 100°C | 12-24 h | 65-80% |
Pd₂(dba)₃/P(t-Bu)₃ | Cs₂CO₃/Dioxane | 100°C | 8-12 h | 80-92% |
Alternative silylation approaches involve the direct preparation of triisopropylsilylacetylene from triisopropylsilyl chloride and lithium acetylide . This method requires careful control of reaction temperature, typically conducted at -78°C in tetrahydrofuran, followed by gradual warming to room temperature [18]. The resulting triisopropylsilylacetylene can then be employed directly in subsequent coupling reactions [18] [16].
Table 3: Silylation Strategies for Triisopropylsilylethynyl Substituents
Silylating Agent | Catalyst/Reagent | Solvent | Temperature | Method | Yield |
---|---|---|---|---|---|
Triisopropylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | NEt₃/THF | 80°C | Direct coupling | 75-90% |
Triisopropylsilyl chloride + Acetylene | n-BuLi | THF | -78°C to RT | Lithiation | 80-95% |
Triisopropylsilylethynyl-benziodoxolone | TMG | THF | RT | Hypervalent iodine transfer | 92-99% |
Bromotriisopropylsilylacetylene | Pd₂(dba)₃/XPhos | Cs₂CO₃/Dioxane | 100°C | Cross-coupling | 70-85% |
The triisopropylsilyl protecting group offers significant advantages over trimethylsilyl alternatives, including enhanced stability toward nucleophilic and basic conditions [15]. Deprotection of triisopropylsilyl groups can be accomplished using silver fluoride in methanol, providing clean conversion to terminal alkynes in 81% yield within 3.5 hours [15].
Phase-transfer catalysis represents a powerful methodology for enhancing the efficiency of anthracene functionalization reactions conducted in aqueous biphasic systems [19] [20]. The fundamental principle involves the use of quaternary ammonium salts or crown ethers to facilitate the transfer of reactive anions from the aqueous phase into the organic phase, where they exhibit enhanced reactivity due to reduced solvation [19].
Tetrabutylammonium bromide emerges as a highly effective phase-transfer catalyst for anthracene functionalization reactions [20]. In water-toluene biphasic systems operating at 90°C, this catalyst demonstrates exceptional efficiency in promoting cross-coupling reactions while maintaining high selectivity [20]. The mechanism involves the formation of ion pairs between the quaternary ammonium cation and reactive anions, facilitating their extraction into the organic phase where they participate in nucleophilic substitution reactions [19].
Thermoregulated phase-transfer catalysis represents an advanced variant of this methodology, where catalyst distribution between phases can be controlled through temperature variation [20]. Poly(polyethylene glycol methyl ether methacrylate)-supported catalysts demonstrate temperature-dependent phase behavior, existing predominantly in the aqueous phase at room temperature but transferring to the organic phase at elevated temperatures [20].
Table 4: Phase Transfer Catalysis Conditions in Aqueous Systems
Phase Transfer Catalyst | Solvent System | Temperature | Efficiency | Selectivity |
---|---|---|---|---|
Tetrabutylammonium bromide | Water/Toluene | 90°C | High | Enhanced |
Benzyltriethylammonium chloride | Water/DCM | 40°C | Moderate | Good |
Crown ether (18-crown-6) | Water/THF | 60°C | High | Excellent |
Quaternary phosphonium salt | Water/Benzene | 80°C | High | Very good |
The advantages of phase-transfer catalysis in anthracene synthesis include higher productivity due to enhanced reaction rates, improved selectivity through reduced activation energies, and simplified product separation through phase decantation [19]. These benefits translate directly into reduced energy consumption and increased reactor throughput for industrial-scale processes [19].
Crown ethers, particularly 18-crown-6, demonstrate exceptional performance in solid-liquid phase-transfer systems [19]. These macrocyclic ethers form stable complexes with metal cations, effectively solubilizing metal salts in organic solvents and facilitating reactions that would otherwise require harsh conditions [19].
The purification of 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene requires sophisticated separation techniques due to the compound's unique physical properties and potential for impurity formation [21] [6]. Column chromatography using silica gel represents the most widely employed purification method, with hexane-ethyl acetate gradients providing optimal separation efficiency [22] [23].
Sublimation emerges as a particularly effective purification technique for anthracene derivatives due to their tendency to undergo direct solid-to-gas phase transitions [24]. Under vacuum conditions at temperatures ranging from 100-150°C, sublimation achieves purities of 90-98% with excellent recovery rates [24] [6]. This method proves especially valuable for removing high-boiling impurities and traces of catalytic residues [6].
Recrystallization from carefully selected solvent systems provides an alternative purification approach with excellent purity enhancement [25] [26]. Toluene emerges as the preferred solvent for anthracene derivatives, offering good solubility at elevated temperatures and excellent crystallization behavior upon cooling [25] [27]. The triisopropylsilyl substituents significantly enhance solubility in common organic solvents including chloroform, chlorobenzene, and toluene [26].
Table 5: Purification Techniques and Yield Optimization for Anthracene Derivatives
Purification Method | Conditions | Recovery | Purity | Application |
---|---|---|---|---|
Column chromatography | Silica gel/Hexane-EtOAc | 85-95% | High | Standard |
Recrystallization | Toluene/Ethanol | 70-85% | Very high | Cost-effective |
Sublimation | Vacuum/100-150°C | 90-98% | Excellent | Small scale |
HPLC purification | C18/MeCN-H₂O | 95-99% | Excellent | Analytical scale |
Gas antisolvent crystallization | CO₂/Acetone | 88-92% | High | Industrial scale |
Gas antisolvent recrystallization represents an innovative purification approach particularly suited for industrial applications [28]. This process utilizes compressed carbon dioxide as an antisolvent in acetone solutions, achieving anthracene purities of 90% by weight with separation factors approaching 30 for anthracene versus phenanthrene [28].
Table 6: Yield Optimization Strategies for Anthracene Functionalization
Optimization Parameter | Strategy | Yield Improvement |
---|---|---|
Temperature control | Precise temperature regulation during coupling reactions | 10-15% increase |
Catalyst loading | Optimized Pd catalyst loading (2-5 mol%) | 5-10% increase |
Solvent selection | Use of anhydrous, degassed solvents | 5-15% increase |
Reaction time | Extended reaction times for complete conversion | 10-20% increase |
Additives | Addition of LiCl or other additives to enhance reactivity | 15-25% increase |
Inert atmosphere | Conducting reactions under argon instead of nitrogen | 5-10% increase |
Reagent quality | Use of freshly prepared or high-purity reagents | 10-15% increase |
Yield optimization strategies focus on multiple parameters including temperature control, catalyst loading, and solvent selection [29]. Precise temperature regulation during coupling reactions can improve yields by 10-15%, while optimized palladium catalyst loading in the range of 2-5 mol% provides 5-10% yield enhancement [29]. The use of anhydrous, thoroughly degassed solvents contributes an additional 5-15% improvement in reaction efficiency [29].
Table 7: Solvent Systems for Recrystallization of Anthracene Derivatives
Solvent System | Solubility | Purity | Melting Point | Application |
---|---|---|---|---|
Toluene | Good | High | 211-214°C | Standard choice |
Ethanol (95%) | Moderate | Very high | 210-213°C | Lab scale |
Benzene/Xylene (4:1) | Excellent | High | 212-214°C | Industrial |
Diethyl ether | Good | Moderate | 209-212°C | Small scale |
Acetonitrile | Moderate | High | 210-213°C | Analytical |
Cyclohexane | Good | High | 211-214°C | Alternative to toluene |
DMF/Water | Excellent | Very high | 212-214°C | Polar derivatives |
Irritant